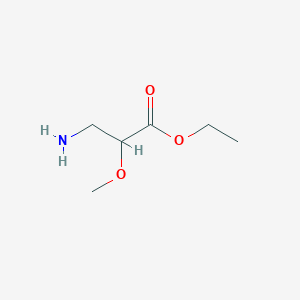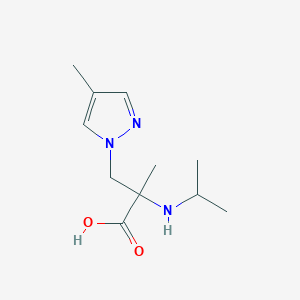
2-(Isopropylamino)-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ruthenium or copper can enhance the efficiency of the reactions . Additionally, the reaction conditions are carefully controlled to minimize by-products and ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isopropylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions . The reaction conditions often involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .
Applications De Recherche Scientifique
2-(Isopropylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-(Isopropylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
- 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
What sets 2-(Isopropylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
2-methyl-3-(4-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)13-11(4,10(15)16)7-14-6-9(3)5-12-14/h5-6,8,13H,7H2,1-4H3,(H,15,16) |
Clé InChI |
KXTAJVHCUXEHKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1)CC(C)(C(=O)O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


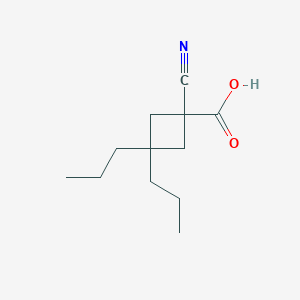
![1-[(2-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B15326568.png)
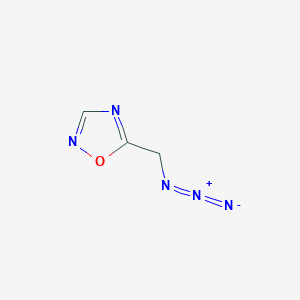
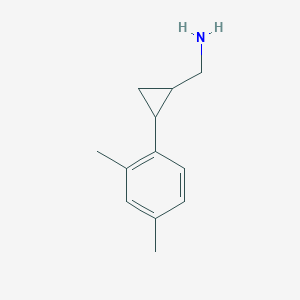
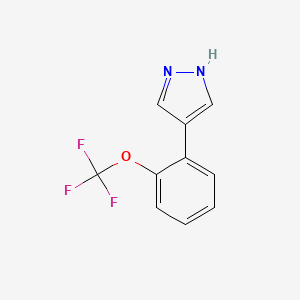
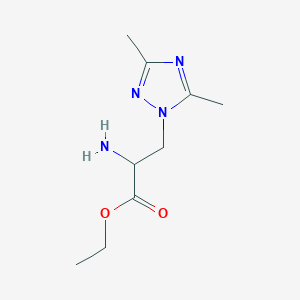
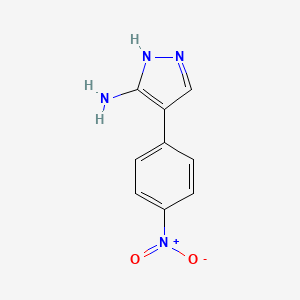
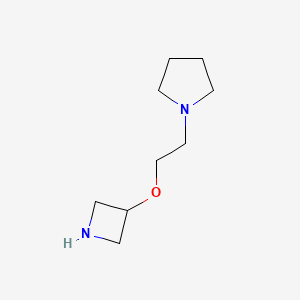
![(1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B15326623.png)
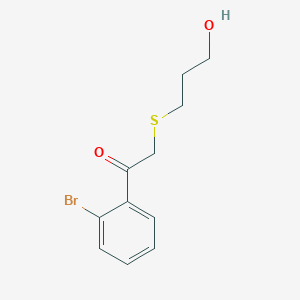
![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B15326649.png)

![Thieno[2,3-C]pyridin-3-OL](/img/structure/B15326662.png)
